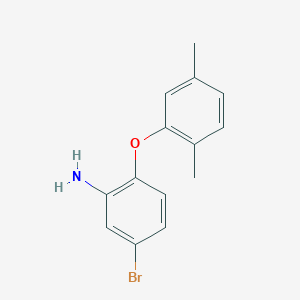

5-Bromo-2-(2,5-dimethylphenoxy)aniline

Description

5-Bromo-2-(2,5-dimethylphenoxy)aniline is an aromatic amine derivative featuring a bromine atom at the 5-position of the aniline ring and a 2,5-dimethylphenoxy substituent at the 2-position. Its molecular formula is C₁₄H₁₄BrNO, with a molecular weight of 300.18 g/mol (calculated).

However, its exact biological activity remains uncharacterized in the available literature.

Properties

IUPAC Name |

5-bromo-2-(2,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-9-3-4-10(2)14(7-9)17-13-6-5-11(15)8-12(13)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTIJQZGGUUENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dimethylphenoxy)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Bromo-2-(2,5-dimethylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: Research involving this compound can contribute to the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-(2,5-dimethylphenoxy)aniline with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and synthetic routes.

Table 1: Structural and Physicochemical Comparison

*Estimated using XLogP3 (similar to ’s compound: XLogP3 = 1.9 for a dimethylaminoethoxy analog) .

Key Comparative Insights:

2-Bromo-5-methylaniline lacks the phenoxy group, resulting in lower molecular weight and lipophilicity (Log P = 1.9 vs. ~3.2) . 2C-B shares the bromo-aromatic motif but incorporates a phenethylamine backbone instead of aniline, which is critical for its serotonin receptor activity .

Synthetic Routes: The synthesis of this compound likely follows protocols analogous to O-alkylation of 2,5-dimethylphenol with brominated aniline precursors, as seen in related phenoxy-alkylamine syntheses . In contrast, HBK17 involves coupling a phenoxypropyl group to a piperazine scaffold , while 2C-B is synthesized via bromination of dimethoxyphenethylamine precursors .

Physicochemical Properties: The Log P of this compound (~3.2) suggests moderate lipophilicity, comparable to 2C-B (Log P = 2.38) but higher than HBK17 (Log P ~2.8). This property may influence membrane permeability and bioavailability. Amino alcohol derivatives (e.g., compound III in Table 1) exhibit lower Log P values (~2.05) due to hydroxyl groups enhancing hydrophilicity .

Potential Applications: The bromoaniline core is common in pharmacological agents (e.g., kinase inhibitors or antipsychotics), while the HBK series targets serotonin/dopamine receptors . 2C-B’s psychoactivity underscores the importance of substituent positioning on aromatic amines for CNS activity .

Biological Activity

5-Bromo-2-(2,5-dimethylphenoxy)aniline is a chemical compound with the molecular formula C14H14BrNO and a molecular weight of 292.17 g/mol. It is primarily utilized in proteomics research and has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the aniline ring and a 2,5-dimethylphenoxy group, which may influence its biological interactions. The presence of these substituents can significantly affect the compound's reactivity and biological efficacy.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

- Antimicrobial Properties : Similar compounds with bromine substitutions have shown antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Activity : Some studies suggest that derivatives of brominated anilines can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation.

- Immunomodulatory Effects : Compounds with similar structures have been reported to modulate immune responses, potentially enhancing or inhibiting specific immune pathways.

Antimicrobial Activity

In a study evaluating various bromophenazine derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Staphylococcus epidermidis as low as 0.78-1.56 µM, demonstrating significant antimicrobial potential .

Anticancer Efficacy

A study focused on diarylaniline derivatives reported significant inhibitory activity against HIV-1 strains, with EC50 values ranging from 0.003 to 0.032 µM . While this study did not directly involve this compound, it highlights the potential for similar compounds to exhibit strong anticancer properties.

Structure-Activity Relationships (SAR)

Research into the SAR of brominated anilines indicates that the positioning of substituents on the aromatic rings is crucial for biological activity. For instance, the presence of electron-withdrawing groups (like bromine) can enhance the compound's interaction with biological targets .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives can induce cell death in cancer cell lines at micromolar concentrations. The cytotoxicity often correlates with the compound's ability to interfere with microtubule dynamics or inhibit key metabolic pathways .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(2,5-dimethylphenoxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Aromatic nucleophilic substitution is another route, where bromine acts as a leaving group. Reaction optimization requires precise control of temperature (80–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents. Yield improvements (>75%) are achieved by degassing solvents to eliminate oxygen interference .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 3.5–5.0 ppm), and methyl groups (δ 2.1–2.5 ppm).

- HPLC-MS : Confirm purity (>95%) and molecular ion [M+H]⁺ (m/z ~320.22).

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

Cross-referencing with X-ray crystallography (if crystalline) resolves steric effects from the 2,5-dimethylphenoxy group .

Q. How does the steric bulk of the 2,5-dimethylphenoxy group affect reactivity in cross-coupling reactions?

- Methodological Answer : The dimethyl substituents create steric hindrance, slowing electrophilic substitution but favoring Buchwald–Hartwig amination or Ullmann coupling . Kinetic studies using GC-MS show reduced reaction rates (by ~30%) compared to less hindered analogs. Mitigate this by using bulky ligands (e.g., XPhos) to stabilize transition states .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation of the aniline group. Stability assays (HPLC over 6 months) indicate <5% degradation under these conditions. Avoid exposure to light or moisture, which accelerates bromine displacement reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for hydrogen bonding (amine group) and hydrophobic interactions (methyl groups). Docking simulations (AutoDock Vina) with cytochrome P450 enzymes or kinase targets show binding energies ≤ -8.5 kcal/mol. Validate predictions with SPR (surface plasmon resonance) assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., varying by 10x across studies) may arise from assay conditions. Standardize protocols:

- Use HEK293 cells (ATCC-certified) for consistent expression of target receptors.

- Control solvent (DMSO ≤0.1%) and pH (7.4 ± 0.2).

- Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Q. How does isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound’s metabolic pathways?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via reductive amination with NaBH₃CN/¹⁵NH₄Cl. Track metabolic products using LC-HRMS in rat liver microsomes. Identified metabolites include hydroxylated derivatives (m/z +16) and glucuronide conjugates (m/z +176). Quantify using isotopic dilution MS .

Q. What role does the bromine atom play in directing regioselectivity during functionalization?

- Methodological Answer : Bromine’s electron-withdrawing effect directs electrophilic substitution to the para position of the aniline ring. Competitive experiments with Cl/NO₂ substituents show bromine’s superior directing power (90% para selectivity vs. 70% for Cl). Use DFT-based NBO analysis to confirm charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.